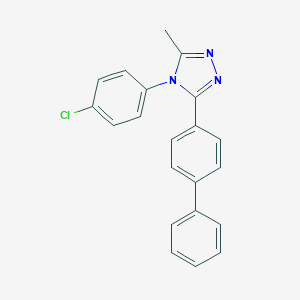
4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole, also known as CCT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazole derivatives and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of 4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole is not fully understood. However, studies have suggested that 4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole exerts its anti-cancer and neuroprotective effects by inhibiting various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole has been shown to exhibit various biochemical and physiological effects. Studies have shown that 4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole can induce cell cycle arrest and apoptosis in cancer cells. 4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole in lab experiments is its potent anti-cancer and neuroprotective activity. 4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole has also been shown to exhibit low toxicity and good bioavailability. However, one of the limitations of using 4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole in lab experiments is its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on 4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole. One of the major areas of research is the development of 4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the identification of the exact mechanism of action of 4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole and the signaling pathways involved. Further studies are also needed to determine the optimal dosage and administration of 4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole for therapeutic use.
Synthesemethoden
The synthesis of 4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole can be achieved using various methods. One such method involves the reaction of 4-chlorobenzonitrile with 4-phenylphenylhydrazine to form 4-(4-chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole-4-carbonitrile. This intermediate compound can then be further reacted with sodium hydroxide to obtain the final product, 4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole.
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole has been extensively studied for its potential applications in various fields. One of the major areas of research has been in the field of cancer treatment. Studies have shown that 4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Another area of research has been in the field of neurodegenerative diseases. Studies have shown that 4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole exhibits neuroprotective effects and can prevent neuronal death in various neurodegenerative disease models, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole |
|---|---|
Molekularformel |
C21H16ClN3 |
Molekulargewicht |
345.8 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C21H16ClN3/c1-15-23-24-21(25(15)20-13-11-19(22)12-14-20)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-14H,1H3 |
InChI-Schlüssel |
SHOPKPOOFPCCIB-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-{6-[(4-chlorobenzoyl)amino]-1,3-benzothiazol-2-yl}benzenecarboximidic acid](/img/structure/B274202.png)


![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(1H-indol-3-yl)acetohydrazide](/img/structure/B274209.png)


![(6Z)-6-[[2-methyl-4-[3-methyl-4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]phenyl]anilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274215.png)
![N,N'-bis{(E)-[4-(diethylamino)phenyl]methylidene}-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B274216.png)



![ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B274222.png)
![ethyl (2Z)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B274223.png)
![N-[3-Methylsulfanyl-1-(1-phenyl-ethylidene-hydrazinocarbonyl)-propyl]-benzamide](/img/structure/B274225.png)